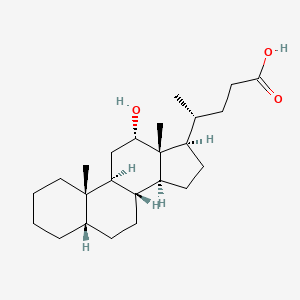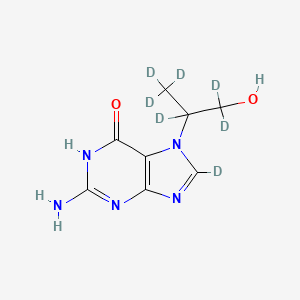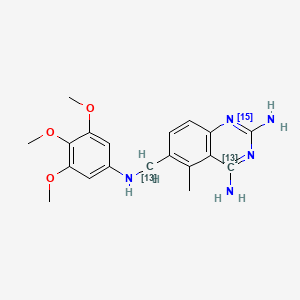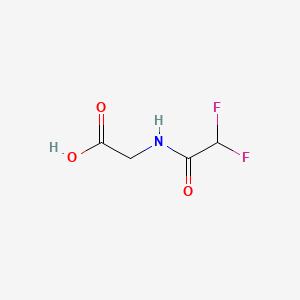
12alpha-Hydroxy-5beta-cholan-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12alpha-Hydroxy-5beta-cholan-24-oic acid is a bile acid derivative that plays a significant role in the metabolism of cholesterol. It is a 3-oxo-5beta-steroid that is structurally related to 7-deoxycholic acid, with a hydroxy group at position 12 and a carboxylic acid group at position 24 . This compound is known for its involvement in various biological processes and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12alpha-Hydroxy-5beta-cholan-24-oic acid typically involves the oxidation of 7-deoxycholic acid. The hydroxy group at position 3 undergoes formal oxidation to form the corresponding ketone . The reaction conditions often include the use of oxidizing agents such as chromium trioxide or potassium permanganate in an acidic medium.
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures that can selectively oxidize specific positions on the steroid nucleus. This method is advantageous due to its specificity and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions: 12alpha-Hydroxy-5beta-cholan-24-oic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 12 can be oxidized to form a ketone.
Reduction: The ketone group at position 3 can be reduced back to a hydroxy group.
Substitution: The carboxylic acid group at position 24 can participate in esterification reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products Formed:
Oxidation: Formation of 12-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of esters at the carboxylic acid group.
Aplicaciones Científicas De Investigación
12alpha-Hydroxy-5beta-cholan-24-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in cholesterol metabolism and bile acid biosynthesis.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
The mechanism of action of 12alpha-Hydroxy-5beta-cholan-24-oic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with nuclear receptors such as farnesoid X receptor (FXR) and liver X receptor (LXR), which regulate bile acid and cholesterol metabolism.
Pathways Involved: It modulates the expression of genes involved in bile acid synthesis, transport, and detoxification, thereby influencing cholesterol homeostasis and liver function.
Comparación Con Compuestos Similares
7-Deoxycholic Acid: A precursor in the synthesis of 12alpha-Hydroxy-5beta-cholan-24-oic acid.
Cholic Acid: Another bile acid with similar structural features but different functional groups.
Chenodeoxycholic Acid: Shares the bile acid backbone but differs in the position and number of hydroxy groups.
Uniqueness: this compound is unique due to its specific hydroxy and ketone functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with nuclear receptors and modulate gene expression sets it apart from other bile acids .
Propiedades
Fórmula molecular |
C24H40O3 |
|---|---|
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
(4R)-4-[(5S,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O3/c1-15(7-12-22(26)27)18-10-11-19-17-9-8-16-6-4-5-13-23(16,2)20(17)14-21(25)24(18,19)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1 |
Clave InChI |
OBUOWZOYJNAMCZ-VSRDABHLSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCCC4)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate](/img/structure/B15293992.png)



![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)


![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)
